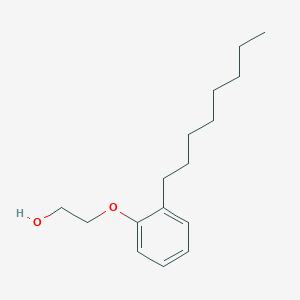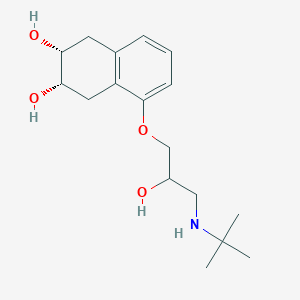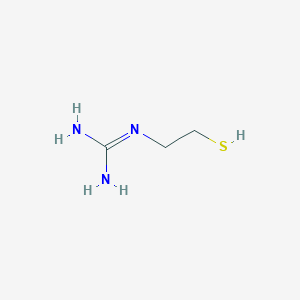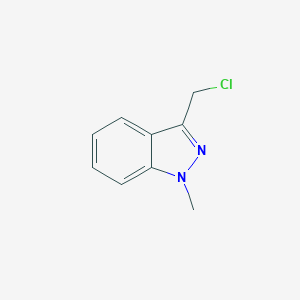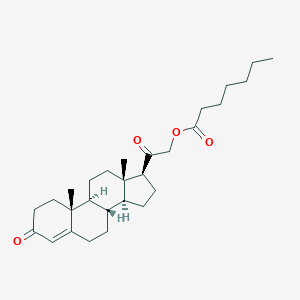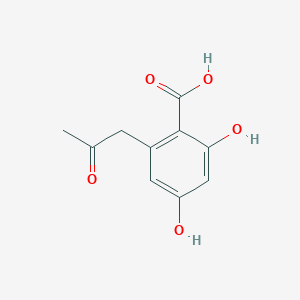
2,4-二羟基-6-(2-氧代丙基)苯甲酸
描述
2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid is a natural product found in Pyricularia oryzae, Aspergillus flavus, and other organisms . It has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .
Molecular Structure Analysis
The InChI string for 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid isInChI=1S/C10H10O5/c1-5(11)2-6-3-7(12)4-8(13)9(6)10(14)15/h3-4,12-13H,2H2,1H3,(H,14,15) . The Canonical SMILES is CC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid include a molecular weight of 210.18 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 94.8 Ų .科学研究应用
代谢途径和降解: Catelani 等人 (1973) 的研究讨论了联苯的代谢,其中 2,4-二羟基苯甲酸衍生物被确定为某些有机化合物(如铜绿假单胞菌)细菌降解途径中的产物。这表明此类化合物在微生物生物降解过程中的作用 (Catelani 等,1973).
光谱分析: Takač 和 Vikić Topić (2004) 的研究重点是 2,4-二羟基苯甲酸衍生物的光谱性质,为科学研究中这些化合物的表征提供了有价值的信息,特别是在有机化学领域 (Takač & Vikić Topić, 2004).
合成和分离: Elix 和 Jayanthi (1987) 讨论了从地衣中分离和合成 2,4-二羟基苯甲酸衍生物,表明其天然存在和在天然产物研究中的潜在应用 (Elix & Jayanthi, 1987).
药理性质: Aicher 等人 (1999) 探讨了 2,4-二羟基苯甲酸衍生物的降血糖特性,突出了其在治疗糖尿病等疾病的药物开发中的潜力 (Aicher 等,1999).
化学合成和反应性: Fotouhi 等人 (2007) 等人的研究深入研究了相关化合物的电化学性质和合成,进一步拓展了人们对这些化合物在化学合成和反应性中的理解 (Fotouhi 等,2007).
抗氧化活性: Natella 等人 (1999) 的研究调查了苯甲酸衍生物(包括 2,4-二羟基变体)的抗氧化活性,这可能对食品科学和药理学产生影响 (Natella 等,1999).
生物和化学应用: Setsukinai 等人 (2003) 使用苯甲酸衍生物设计了新型荧光探针,用于检测活性氧,证明了该化合物在生物和化学研究中的实用性 (Setsukinai 等,2003).
属性
IUPAC Name |
2,4-dihydroxy-6-(2-oxopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5(11)2-6-3-7(12)4-8(13)9(6)10(14)15/h3-4,12-13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWWNJBOOYCOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C(=CC(=C1)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152923 | |
| Record name | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |
CAS RN |
1206-69-5 | |
| Record name | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-6-(2-oxopropyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



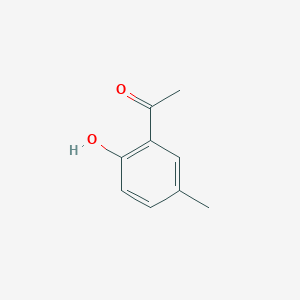
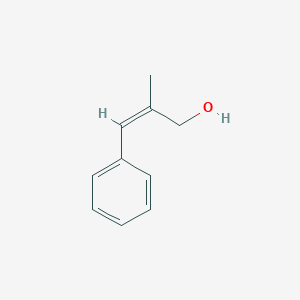
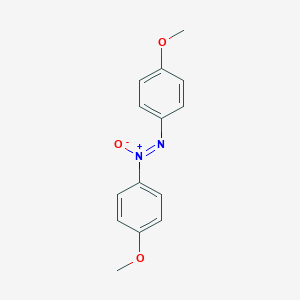
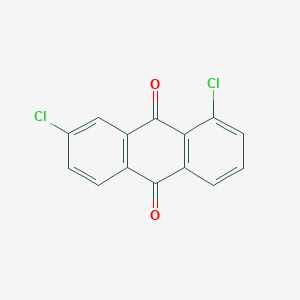

![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
